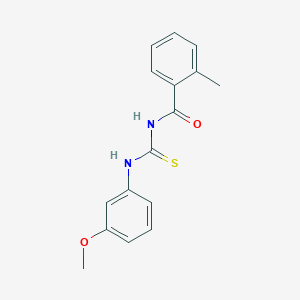![molecular formula C22H15FN2OS B215007 4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B215007.png)
4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(4-fluorophenyl)spiro[1H-indole-3,2’-5H-1,5-benzothiazepine]-2-one is a complex heterocyclic compound that combines the structural features of indole, benzothiazepine, and fluorophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-fluorophenyl)spiro[1H-indole-3,2’-5H-1,5-benzothiazepine]-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.
Construction of the Benzothiazepine Ring: The benzothiazepine ring can be formed through a cyclization reaction involving a thioamide and an appropriate electrophile.
Spirocyclization: The final step involves the spirocyclization reaction, where the indole and benzothiazepine moieties are fused together to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(4-fluorophenyl)spiro[1H-indole-3,2’-5H-1,5-benzothiazepine]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles or electrophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4’-(4-fluorophenyl)spiro[1H-indole-3,2’-5H-1,5-benzothiazepine]-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4’-(4-fluorophenyl)spiro[1H-indole-3,2’-5H-1,5-benzothiazepine]-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.
Interacting with Receptors: Binding to receptors on cell surfaces to alter cellular signaling.
Modulating Gene Expression: Influencing the expression of genes involved in disease progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4’-(4-chlorophenyl)spiro[1H-indole-3,2’-5H-1,5-benzothiazepine]-2-one
- 4’-(4-bromophenyl)spiro[1H-indole-3,2’-5H-1,5-benzothiazepine]-2-one
- 4’-(4-methylphenyl)spiro[1H-indole-3,2’-5H-1,5-benzothiazepine]-2-one
Uniqueness
4’-(4-fluorophenyl)spiro[1H-indole-3,2’-5H-1,5-benzothiazepine]-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propriétés
Formule moléculaire |
C22H15FN2OS |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
4//'-(4-fluorophenyl)spiro[1H-indole-3,2//'-5H-1,5-benzothiazepine]-2-one |
InChI |
InChI=1S/C22H15FN2OS/c23-15-11-9-14(10-12-15)19-13-22(27-20-8-4-3-7-18(20)24-19)16-5-1-2-6-17(16)25-21(22)26/h1-13,24H,(H,25,26) |
Clé InChI |
MJBXTKRSIBYLFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3(C=C(NC4=CC=CC=C4S3)C5=CC=C(C=C5)F)C(=O)N2 |
SMILES canonique |
C1=CC=C2C(=C1)C3(C=C(NC4=CC=CC=C4S3)C5=CC=C(C=C5)F)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methylphenyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B214927.png)

![Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B214932.png)
![Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B214933.png)

![5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214939.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214941.png)
![N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B214942.png)

![2-[(3-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B214945.png)



![5-(2,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B214956.png)
